molecular formula C18H21N3O2 B5630323 N-[(4'-{[(methylamino)carbonyl]amino}biphenyl-2-yl)methyl]propanamide

N-[(4'-{[(methylamino)carbonyl]amino}biphenyl-2-yl)methyl]propanamide

Cat. No. B5630323
M. Wt: 311.4 g/mol
InChI Key: JLPFPDFSPMXGIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related biphenyl propanamide compounds often involves reactions between specific amine precursors and carboxylic acid derivatives. For example, the synthesis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide showcases a reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen, fully characterized via 1H, 13C NMR, UV, and mass spectral data (Manolov et al., 2023).

Molecular Structure Analysis

The molecular structure of closely related compounds has been extensively analyzed using various spectroscopic techniques. For instance, the structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined by NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single-crystal X-ray diffraction, revealing a monoclinic system (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Chemical reactions involving propanamide derivatives can exhibit selectivity towards certain reactions based on the substituents present on the biphenyl system. For example, the preparation of N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide involved a reaction between tryptamine and flurbiprofen, showcasing the versatility of these compounds in synthesis (Manolov et al., 2020).

Physical Properties Analysis

The physical properties of biphenyl propanamide derivatives, such as solubility, melting point, and crystalline structure, can significantly influence their application and functionality. These properties are usually determined through experimental methods, including solubility tests, differential scanning calorimetry (DSC), and X-ray crystallography, to understand the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various reagents, are crucial for understanding the compound's potential applications. Studies on related compounds, like the synthesis and characterization of various biphenyl propanamides, provide insights into the functional groups' influence on the overall chemical behavior (Liaw et al., 2006).

properties

IUPAC Name

N-[[2-[4-(methylcarbamoylamino)phenyl]phenyl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-3-17(22)20-12-14-6-4-5-7-16(14)13-8-10-15(11-9-13)21-18(23)19-2/h4-11H,3,12H2,1-2H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPFPDFSPMXGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=CC=C1C2=CC=C(C=C2)NC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4'-{[(methylamino)carbonyl]amino}biphenyl-2-yl)methyl]propanamide

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